
2-Hydroxy-pentanedioic acid 1-octyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Hydroxy-pentanedioic acid 1-octyl ester” is a chemical compound with the molecular formula C13H24O5 . It is also known by its IUPAC name, (S)-4-hydroxy-5-(octyloxy)-5-oxopentanoic acid . The compound has a molecular weight of 260.33 and is typically found in a white solid form .
Molecular Structure Analysis
The InChI code for “2-Hydroxy-pentanedioic acid 1-octyl ester” is 1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m0/s1 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
Esters, such as “2-Hydroxy-pentanedioic acid 1-octyl ester”, typically undergo reactions where the alkoxy (OR′) group is replaced by another group . One common reaction is hydrolysis, which is the splitting of the ester with water . This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
“2-Hydroxy-pentanedioic acid 1-octyl ester” is a crystalline solid . It has a molecular weight of 260.3 g/mol . The compound is not considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Research on marine fungal isolates, such as Acremonium sp., has led to the discovery of novel hydroquinone derivatives, including compounds structurally related to 2-Hydroxy-pentanedioic acid 1-octyl ester. These compounds have demonstrated significant antioxidant properties (Abdel-Lateff et al., 2002).
Catalysis and Monoesterification
The substance has been utilized in the selective monoesterification of α, ω-dicarboxylic acids. This process, catalyzed by ion-exchange resins, transforms symmetric dicarboxylic acids into corresponding monoesters, a key step in various synthetic pathways (Saitoh et al., 1996).
Asymmetric Synthesis
The compound plays a role in asymmetric synthesis, particularly in the development of magnetic resonance imaging (MRI) agents. A specific example is its use in the synthesis of chiral tetraazamacrocycles, which are intermediates for MRI contrast agents (Levy et al., 2009).
Inhibitors Synthesis
It's also involved in the synthesis of specific inhibitors, like glutamate carboxypeptidase II inhibitors. These are crucial in exploring biochemical pathways and potential therapeutic targets (Vitharana et al., 2002).
Enantioselective Syntheses
Enantioselective syntheses of orthogonally protected tricarballylic acid esters have been conducted using compounds related to 2-Hydroxy-pentanedioic acid 1-octyl ester, showing its significance in the field of stereochemistry (Harmat et al., 2000).
Polyketide Synthase (PKS) Studies
It has been utilized in synthesizing analogues of diketide intermediates for studying polyketide synthase domains, contributing to understanding natural product biosynthesis (Harris et al., 1998).
Odor Threshold Studies
This compound is studied for its odor thresholds, particularly in understanding the olfactory properties of various branched and straight-chain esters, which is significant in flavor and fragrance chemistry (Takeoka et al., 1996).
Safety and Hazards
The safety data sheet for “2-Hydroxy-pentanedioic acid 1-octyl ester” indicates that it is not considered hazardous . In case of inhalation, it is recommended to move to fresh air . If it comes into contact with the skin, it should be washed off with soap and water . If ingested, the mouth should be cleaned with water and plenty of water should be drunk afterwards . If symptoms persist, a doctor should be consulted .
Eigenschaften
IUPAC Name |
4-hydroxy-5-octoxy-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZOKTKSGUOCCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-pentanedioic acid 1-octyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol](/img/structure/B2420335.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)methanesulfonamide](/img/structure/B2420336.png)
![2-(Chloromethyl)-1-methylimidazo[4,5-c]pyridine;hydrochloride](/img/structure/B2420337.png)
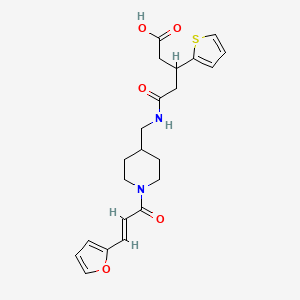
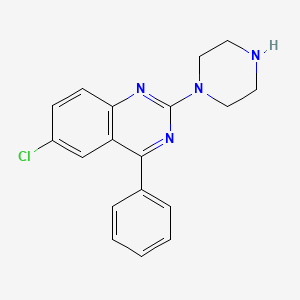

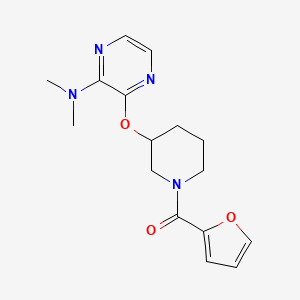
![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2420344.png)
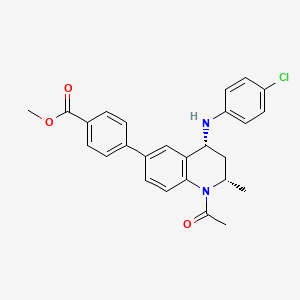
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2420349.png)
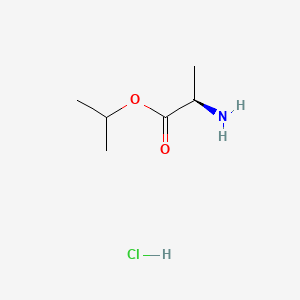
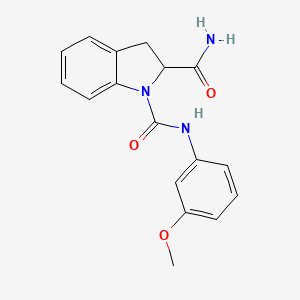
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2420356.png)